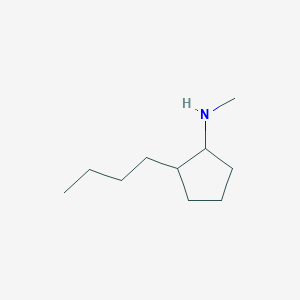
2-Butyl-N-methylcyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-N-methylcyclopentanamine is an organic compound classified as an amine. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound features a cyclopentane ring with a butyl group and a methyl group attached to the nitrogen atom. It is a secondary amine due to the two alkyl groups bonded to the nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-N-methylcyclopentanamine can be achieved through several methods. One common approach involves the alkylation of cyclopentanamine with butyl bromide in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, using a palladium catalyst in a hydrogenation reaction can selectively produce the desired amine.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-N-methylcyclopentanamine undergoes various chemical reactions, including:
Oxidation: The amine can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert the amine to its corresponding amine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine oxides.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
2-Butyl-N-methylcyclopentanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of amine metabolism and enzyme interactions.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butyl-N-methylcyclopentanamine involves its interaction with biological targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of enzymes or receptors. The cyclopentane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanamine: Lacks the butyl and methyl substituents, making it less hydrophobic.
N-Methylcyclopentanamine: Similar structure but without the butyl group.
2-Butylcyclopentanamine: Lacks the methyl group on the nitrogen atom.
Uniqueness
2-Butyl-N-methylcyclopentanamine is unique due to the presence of both butyl and methyl groups on the nitrogen atom, which enhances its hydrophobicity and potential interactions with biological targets. This structural feature distinguishes it from other similar amines and contributes to its specific applications in research and industry.
Properties
Molecular Formula |
C10H21N |
|---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
2-butyl-N-methylcyclopentan-1-amine |
InChI |
InChI=1S/C10H21N/c1-3-4-6-9-7-5-8-10(9)11-2/h9-11H,3-8H2,1-2H3 |
InChI Key |
TVIWRQYQLUIRDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCCC1NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















